molecular formula C27H44O2 B106497 (24S,25)-epoxycholesterol CAS No. 77058-74-3

(24S,25)-epoxycholesterol

Cat. No.: B106497
CAS No.: 77058-74-3
M. Wt: 400.6 g/mol
InChI Key: OSENKJZWYQXHBN-XVYZBDJZSA-N
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Description

24(S),25-Epoxycholesterol is an oxysterol, a type of oxidized cholesterol derivative. It is one of the most abundant oxysterols in the mouse ventral midbrain and plays a significant role in various biological processes. This compound is known for its ability to activate liver X receptors, which are crucial for cholesterol homeostasis and lipid metabolism .

Mechanism of Action

Target of Action

24,25-Epoxy-cholesterol primarily targets the Liver X Receptor (LXR) and lanosterol synthase (LSS) . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol homeostasis . LSS is an enzyme that plays a crucial role in the cholesterol biosynthesis pathway .

Mode of Action

24,25-Epoxy-cholesterol acts as an agonist of the LXR . By binding to this receptor, it influences the transcription of genes involved in cholesterol metabolism . It also modulates the activity of LSS, thereby affecting the synthesis of cholesterol and other sterols .

Biochemical Pathways

24,25-Epoxy-cholesterol is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol . It is metabolized to epoxycholesterol via the epoxycholesterol shunt pathway . Increased flux through this pathway, driven by inhibitors of LSS, enhances the formation of oligodendrocytes .

Pharmacokinetics

It’s known that the compound can be synthesized de novo in cells and can also be supplied exogenously .

Result of Action

24,25-Epoxy-cholesterol has several effects at the molecular and cellular levels. It decreases cholesterol synthesis and up-regulates cholesterol efflux genes, including ABCA1 . It also promotes the formation of oligodendrocytes, a type of brain cell . Furthermore, it inhibits IL-6 production and degranulation of bone marrow-derived murine mast cells that express LXRβ .

Action Environment

The action of 24,25-Epoxy-cholesterol can be influenced by various environmental factors. For instance, the amount of dietary cholesterol can affect the levels of this compound and its impact on cholesterol homeostasis . Moreover, the compound’s action may be modulated by the presence of other molecules in the cellular environment, such as inhibitors of LSS .

Preparation Methods

Synthetic Routes and Reaction Conditions: 24(S),25-Epoxycholesterol can be synthesized through the epoxidation of desmosterol. The key reaction involves the asymmetric hydroxylation of desmosterol acetate according to the Sharpless method, which introduces functionality at position 24 . Another method involves the partial inhibition of the enzyme oxidosqualene cyclase, which leads to the formation of 24(S),25-epoxycholesterol as a shunt product in the mevalonate pathway .

Industrial Production Methods: Industrial production of 24(S),25-epoxycholesterol is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production. The use of biotechnological approaches, such as genetic manipulation of cholesterol biosynthesis pathways in microorganisms, could also be explored for industrial production.

Chemical Reactions Analysis

Types of Reactions: 24(S),25-Epoxycholesterol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form other oxysterols.

    Reduction: It can be reduced to form desmosterol.

    Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.

Major Products:

    Oxidation: Formation of other oxysterols.

    Reduction: Formation of desmosterol.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

24(S),25-Epoxycholesterol has a wide range of scientific research applications:

Comparison with Similar Compounds

24(S),25-Epoxycholesterol is unique among oxysterols due to its specific structure and biological activity. Similar compounds include:

Compared to these similar compounds, 24(S),25-epoxycholesterol has a unique ability to activate liver X receptors and induce trained immunity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSENKJZWYQXHBN-XVYZBDJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390608
Record name 24(S),25-Epoxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77058-74-3
Record name (24S,25)-Epoxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77058-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 24(S),25-Epoxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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